molecular formula C11H13F3N2 B1443388 2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine CAS No. 1183387-63-4

2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No. B1443388
M. Wt: 230.23 g/mol
InChI Key: AGJVNWUVONCETK-UHFFFAOYSA-N
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Description

The compound “2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine” is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “2,2,2-Trifluoroethyl” group attached to it suggests that it contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoroethyl group in the compound could influence its polarity, boiling point, and other properties .

Scientific Research Applications

1. PNMT Inhibitory Potency and Selectivity

2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine shows potential in inhibiting phenylethanolamine N-methyltransferase (PNMT) while balancing affinity for alpha(2)-adrenoceptor. Fluorination affects the pKa and steric properties, influencing both the potency and selectivity of the compound in biomedical applications (Grunewald et al., 2006).

2. Synthetic Approaches in Organic Chemistry

This compound has been utilized in redox-annulations with 2-(2-oxoethyl)malonates, a process significant in organic chemistry for the synthesis of structures related to natural products like crispine A and harmicine (Zhu, Chandak, & Seidel, 2018).

3. Functionalization in Organic Synthesis

The compound undergoes redox-neutral annulations with electron-deficient o-Tolualdehydes, representing a novel approach in the functionalization of cyclic amines in organic synthesis (Paul, Adili, & Seidel, 2019).

4. Redox Annulations and Dual C–H Functionalization

It is involved in redox annulations with dual C–H bond functionalization, a key method in organic chemistry for creating complex molecular structures (Zhu & Seidel, 2017).

5. Anticancer Agent Synthesis

Derivatives of this compound have been studied as potential anticancer agents, showing the versatility of the tetrahydroisoquinoline structure in pharmaceutical research (Redda, Gangapuram, & Ardley, 2010).

6. Application in Fluorine Chemistry

Its interaction with sodium and potassium amides in liquid ammonia has been explored, highlighting its role in the field of fluorine chemistry and potential for the synthesis of novel fluorinated compounds (Gurskaya, Selivanova, & Shteingarts, 2012).

7. Development of Bradycardic Agents

Research has also been conducted on its derivatives for the development of specific bradycardic agents, indicating its potential application in cardiovascular medicine (Kakefuda et al., 2003).

8. Trifluoromethylation and Organic Transformations

Studies have shown its use in the trifluoromethylation of vinyl azides, contributing to the development of fluorine-containing organic motifs in pharmaceuticals and agrochemicals (Wang, Lonca, & Chiba, 2014).

Safety And Hazards

The safety and hazards of a compound depend on its structure and reactivity. Compounds containing trifluoroethyl groups can be potentially hazardous due to the reactivity of the fluorine atoms .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve studying its interactions with other compounds and its potential uses in various fields .

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)7-16-5-4-9-8(6-16)2-1-3-10(9)15/h1-3H,4-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJVNWUVONCETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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